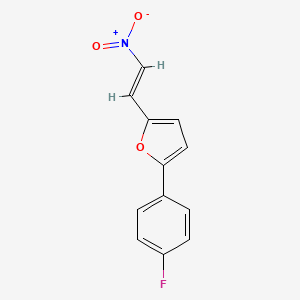![molecular formula C19H23NO4 B5802220 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine, also known as EPMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPMF is a furoylpiperidine derivative that was first synthesized in 2002 by a team of researchers at the University of California, San Diego. Since then, EPMF has been the subject of numerous studies, which have explored its synthesis, mechanism of action, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine is not fully understood, but it is believed to act on the dopamine system in the brain. 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine system, 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has also been shown to reduce inflammation in the brain, which is thought to be a contributing factor in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine for lab experiments is its neuroprotective effects. This makes it a valuable tool for studying neurodegenerative diseases and other conditions that affect the brain. However, 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine is also known to have some limitations. For example, it is relatively expensive to synthesize, which can make it difficult for researchers with limited funding to use it in their experiments.
Orientations Futures
There are many potential future directions for research on 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine. One area of interest is in the development of new drugs based on 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine. Researchers are exploring ways to modify the structure of 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine to improve its effectiveness and reduce its side effects. Another area of interest is in the development of new methods for synthesizing 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine that are more efficient and cost-effective. Finally, researchers are also exploring the potential applications of 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine in other areas of research, such as cancer treatment and stem cell research.
Conclusion:
In conclusion, 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine is a promising compound that has been extensively studied for its potential applications in scientific research. Its neuroprotective and anti-addictive effects make it a valuable tool for studying neurodegenerative diseases and other conditions that affect the brain. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine, which could lead to the development of new drugs and treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine involves a multi-step process that begins with the reaction of 4-ethoxyphenol with 2-furoyl chloride to produce an intermediate compound. This intermediate is then reacted with piperidine to produce the final product, 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine. The synthesis of 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has been optimized over the years, and various modifications to the process have been proposed to improve its yield and purity.
Applications De Recherche Scientifique
1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine has also been studied for its potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-22-15-6-8-16(9-7-15)23-14-17-10-11-18(24-17)19(21)20-12-4-3-5-13-20/h6-11H,2-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGIRJRALLTTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{5-[(4-Ethoxyphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)


![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
